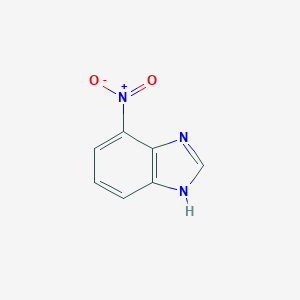

4-Nitro-1H-benzimidazole

Descripción general

Descripción

4-Nitro-1H-benzimidazole is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 7-nitro-1H-benzo[d]imidazole are diverse, reflecting the compound’s broad range of biological activities. For instance, it has been found to target human topoisomerase I , a crucial enzyme involved in DNA replication and transcription. It also targets PqsR, a receptor involved in AQ signal reception .

Mode of Action

The compound interacts with its targets in various ways. For instance, it can block AQ signal reception at the level of PqsR, leading to a reduced transcription of the pqsA-lux genes . This interaction results in changes at the molecular level, which can have significant downstream effects.

Biochemical Pathways

The affected pathways depend on the specific target of the compound. For example, when targeting human topoisomerase I, the compound can interfere with the enzyme’s ability to alter DNA supercoiling, which is crucial for DNA replication and transcription . When targeting PqsR, the compound can disrupt the AQ signaling pathway, reducing the transcription of certain genes .

Pharmacokinetics

Like other imidazole derivatives, it is likely to be highly soluble in water and other polar solvents , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action can vary. For instance, one study found that a lead compound similar to 7-nitro-1H-benzo[d]imidazole could induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. This was accompanied by upregulation of pro-apoptotic caspase-3 and Bax and downregulation of anti-apoptotic Bcl-2 .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of certain catalysts and conditions can optimize the synthetic efficiency of imidazole derivatives . .

Actividad Biológica

4-Nitro-1H-benzimidazole is a significant derivative of the benzimidazole family, known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the current understanding of its biological activity, supported by various studies and data.

Chemical Structure and Properties

This compound features a nitro group at the 4-position of the benzimidazole ring, which enhances its biological activity. The presence of this nitro substituent plays a crucial role in its interaction with biological targets, affecting its pharmacokinetic and pharmacodynamic properties.

Antimicrobial Activity

Multiple studies have reported the antimicrobial efficacy of this compound and its derivatives against various pathogens. The minimum inhibitory concentration (MIC) values indicate potent activity against both Gram-positive and Gram-negative bacteria.

| Compound | Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 8-16 | |

| This compound | Escherichia coli | 2-16 | |

| This compound | Candida albicans | 8-16 |

In a comparative study, derivatives of benzimidazole exhibited better antibacterial properties than standard antibiotics like ciprofloxacin and ampicillin. For instance, compound 2g showed significant inhibition against methicillin-resistant Staphylococcus aureus with an MIC of 4 μg/mL, demonstrating enhanced efficacy compared to traditional treatments .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Various derivatives have shown promising results in inhibiting cancer cell proliferation across multiple cell lines.

Key Findings:

- Cell Lines Tested : MDA-MB-231 (breast cancer), U87 (glioblastoma), and others.

- IC50 Values : Many compounds derived from this compound exhibited IC50 values ranging from 1.84 to 10.28 μg/mL, comparable to established chemotherapeutics like paclitaxel .

Molecular docking studies suggest that these compounds may target key proteins involved in cancer progression, such as dihydrofolate reductase and vascular endothelial growth factor receptor .

Antiviral Activity

Research has also highlighted the antiviral properties of benzimidazole derivatives against viruses such as hepatitis C virus (HCV). Compounds have shown effective inhibition with EC50 values as low as 0.007 nM for specific genotypes . This positions them as potential candidates for further development in antiviral therapies.

Study on Antimicrobial Resistance

A study focused on the efficacy of various benzimidazole derivatives against resistant strains of bacteria found that certain modifications to the benzimidazole structure significantly enhanced antimicrobial activity. The study emphasized the urgent need for new agents to combat antimicrobial resistance, showcasing the potential of compounds like this compound .

Synthesis and Biological Evaluation

Another comprehensive study synthesized a series of N-substituted benzimidazole derivatives, including 4-nitro variants, evaluating their biological activities through in vitro assays. Results indicated that several derivatives displayed substantial antibacterial and anticancer activities, reinforcing the therapeutic potential of this class of compounds .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

4-Nitro-1H-benzimidazole consists of a benzimidazole core with a nitro group at the fourth position. This structural modification enhances its biological activity compared to other benzimidazole derivatives. The synthesis of this compound typically involves the condensation of o-phenylenediamine with nitro-substituted aromatic compounds under various conditions, including microwave-assisted methods for improved yield and efficiency .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens, including bacteria and fungi. The following table summarizes key findings from recent studies:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 50 μg/ml | |

| This compound | Escherichia coli | 62.5 μg/ml | |

| This compound | Candida albicans | 250 μg/ml |

Studies indicate that the compound's antimicrobial efficacy is due to its ability to disrupt cellular functions in microbial cells, making it a candidate for developing new antibiotics .

Anticancer Properties

Research has shown that this compound derivatives possess significant anticancer activity. These compounds have been tested against various cancer cell lines, demonstrating their potential as chemotherapeutic agents. The following table highlights some of the key anticancer activities observed:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | 15.4 | |

| This compound | MCF-7 (breast cancer) | 20.5 | |

| This compound | A549 (lung cancer) | 10.2 |

The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival, such as vascular endothelial growth factor receptor 2 and histone deacetylase .

Antiviral Applications

The antiviral potential of this compound has been explored against several viral strains, including HIV and hepatitis viruses. The following table summarizes its antiviral activities:

These compounds are being investigated as potential inhibitors targeting viral replication mechanisms, with promising results indicating their effectiveness against resistant viral strains .

Case Study 1: Antimicrobial Efficacy

A study conducted by Kathrotiya and Patel synthesized various benzimidazole derivatives, including 4-nitro derivatives, which were tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with nitro substitutions exhibited enhanced activity compared to their non-nitro counterparts .

Case Study 2: Anticancer Activity

In a comparative study of different benzimidazole derivatives, researchers found that those containing the nitro group showed significantly lower IC50 values in various cancer cell lines, indicating higher potency as anticancer agents .

Case Study 3: Antiviral Properties

Research on the antiviral effects of benzimidazole derivatives revealed that those with nitro substitutions were effective against HIV and HCV, suggesting potential for development into therapeutic agents for viral infections resistant to current treatments .

Propiedades

IUPAC Name |

4-nitro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-7(6)9-4-8-5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJMFSBXFBFELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147449 | |

| Record name | Benzimidazole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10597-52-1 | |

| Record name | 4-Nitrobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10597-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010597521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.